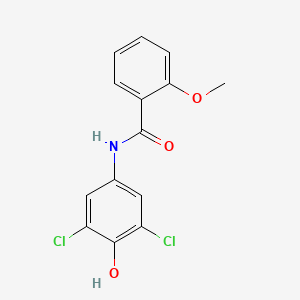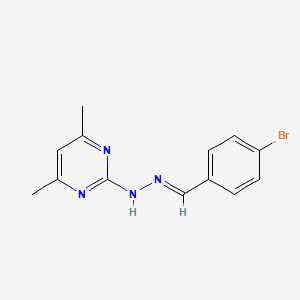
N-(4-chlorophenyl)-4-(2-naphthyl)-1,3-thiazol-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-chlorophenyl)-4-(2-naphthyl)-1,3-thiazol-2-amine, also known as CPTH2, is a chemical compound that has been widely studied for its potential use in scientific research. This compound has shown promise in various fields, including cancer research, neurological disorders, and infectious diseases.
作用機序
The mechanism of action of N-(4-chlorophenyl)-4-(2-naphthyl)-1,3-thiazol-2-amine involves the inhibition of enzymes that are involved in various biological processes. Specifically, this compound has been shown to inhibit the activity of histone deacetylases (HDACs) and thioredoxin reductase (TrxR). HDACs are enzymes that are involved in the regulation of gene expression, and their inhibition can lead to the activation of tumor suppressor genes and the inhibition of oncogenes. TrxR is an enzyme that is involved in the regulation of cellular redox balance, and its inhibition can lead to the accumulation of reactive oxygen species (ROS) and the induction of apoptosis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are dependent on the specific biological process that is being targeted. In cancer cells, this compound has been shown to induce cell cycle arrest and apoptosis, leading to the inhibition of tumor growth. In neurological disorders, this compound has been shown to inhibit the formation of amyloid plaques, leading to the prevention of disease progression. In infectious diseases, this compound has been shown to inhibit the growth of the causative agents, leading to the prevention of disease transmission.
実験室実験の利点と制限
One of the advantages of using N-(4-chlorophenyl)-4-(2-naphthyl)-1,3-thiazol-2-amine in lab experiments is its specificity for HDACs and TrxR. This specificity allows for the targeted inhibition of these enzymes, leading to the specific biological effects that are desired. Furthermore, this compound has been shown to have low toxicity in various cell lines, suggesting that it may be safe for use in vivo. However, one limitation of using this compound in lab experiments is its low solubility in aqueous solutions. This can make it difficult to administer the compound to cells in culture or in vivo.
将来の方向性
There are several future directions for the study of N-(4-chlorophenyl)-4-(2-naphthyl)-1,3-thiazol-2-amine. One potential direction is the optimization of the synthesis method to improve the yield and purity of the compound. Another potential direction is the investigation of the specific HDAC and TrxR isoforms that are targeted by this compound. This could lead to the development of more specific inhibitors that target only the isoforms that are involved in specific biological processes. Furthermore, the investigation of the in vivo effects of this compound could lead to the development of novel therapies for cancer, neurological disorders, and infectious diseases.
合成法
The synthesis of N-(4-chlorophenyl)-4-(2-naphthyl)-1,3-thiazol-2-amine involves the reaction of 4-chloroaniline and 2-naphthyl isothiocyanate in the presence of a base. The resulting product is then purified through column chromatography. This synthesis method has been reported in various scientific journals, and the purity of the synthesized compound has been confirmed through various analytical techniques, including NMR and mass spectrometry.
科学的研究の応用
N-(4-chlorophenyl)-4-(2-naphthyl)-1,3-thiazol-2-amine has been studied extensively for its potential use in cancer research. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. This compound has also been studied for its potential use in neurological disorders, such as Alzheimer's disease and Parkinson's disease. In these studies, this compound has been shown to inhibit the activity of enzymes that are involved in the formation of amyloid plaques, which are a hallmark of these diseases. Furthermore, this compound has been studied for its potential use in infectious diseases, such as tuberculosis and malaria. In these studies, this compound has been shown to inhibit the growth of the causative agents of these diseases.
特性
IUPAC Name |
N-(4-chlorophenyl)-4-naphthalen-2-yl-1,3-thiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClN2S/c20-16-7-9-17(10-8-16)21-19-22-18(12-23-19)15-6-5-13-3-1-2-4-14(13)11-15/h1-12H,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYJOUCCVYTWIQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=CSC(=N3)NC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-({[2-(4-fluorophenyl)-2H-1,2,3-benzotriazol-5-yl]amino}carbonothioyl)propanamide](/img/structure/B5837884.png)




![5'-butyl-1'-ethylspiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one](/img/structure/B5837914.png)
![3-(2-chloro-6-fluorobenzyl)-5-(4-methoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5837920.png)


![2-[methyl(phenyl)amino]-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5837929.png)
![N-[2-(4-morpholinyl)phenyl]-N'-(2-phenylethyl)thiourea](/img/structure/B5837936.png)
![ethyl 2-{[(2-oxo-2H-chromen-3-yl)carbonyl]amino}benzoate](/img/structure/B5837939.png)

